molecular formula C5H10F3N B3057106 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)- CAS No. 766477-05-8

1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)-

Cat. No.: B3057106
CAS No.: 766477-05-8
M. Wt: 141.13 g/mol
InChI Key: PIOIYGGPVZPPRE-SCSAIBSYSA-N
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Description

1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- is a chemical compound with the molecular formula C5H10F3N and a molecular weight of 141.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an amine group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- involves several synthetic routes. One common method includes the reaction of 4,4,4-trifluoro-2-methyl-1-butanol with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is a precursor in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- include:

    4,4,4-Trifluoro-2-methyl-1-butanol: A related alcohol with similar structural features.

    4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride: A hydrochloride salt with comparable properties.

Compared to these compounds, 1-Butanamine, 4,4,4-trifluoro-2-methyl-, ®- is unique due to its specific amine functionality and stereochemistry, which confer distinct reactivity and application potential.

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIYGGPVZPPRE-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437816
Record name 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766477-05-8
Record name 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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